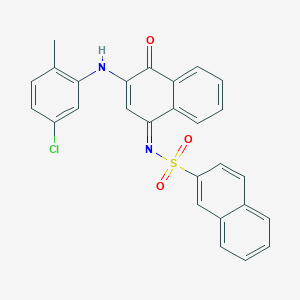amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is not fully understood. However, it is believed to work by generating reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. However, one of the main limitations is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for the research of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate. One possible direction is to investigate its potential as a fluorescent probe for the detection of other molecules. Another possible direction is to investigate its potential as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylbenzoyl chloride to form the mixed anhydride. The mixed anhydride is reacted with 4-amino-1-naphthol and 2,4-dimethylbenzenesulfonamide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of nitric oxide. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Eigenschaften
Molekularformel |
C34H29NO5S |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
[4-[(2,4-dimethylphenyl)sulfonyl-(4-methylbenzoyl)amino]naphthalen-1-yl] 4-methylbenzoate |
InChI |
InChI=1S/C34H29NO5S/c1-22-9-14-26(15-10-22)33(36)35(41(38,39)32-20-13-24(3)21-25(32)4)30-18-19-31(29-8-6-5-7-28(29)30)40-34(37)27-16-11-23(2)12-17-27/h5-21H,1-4H3 |
InChI-Schlüssel |
WVHCLSZASYZYAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=C(C=C(C=C5)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=C(C=C(C=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)


![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)

![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
